Colominic acid sodium salt from Escherichia coli
Overview
Description
Colominic acid sodium salt from Escherichia coli is a chemical used to research protein polysialylation processes . It is a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . It could be naturally isolated from the cell wall of Escherichia coli and animals .
Synthesis Analysis
The synthesis of colominic acid is carried out by a sialyltransferase from Escherichia coli K-235 .
Molecular Structure Analysis
The molecular formula of this compound is C11H20NNa3O7+3 . Its molecular weight is 347.25 g/mol . The structure of colominic acid sodium salt is complex, with multiple stereocenters .
Physical and Chemical Properties Analysis
Colominic acid sodium salt gives a red color which has an absorption maximum at 530 nm . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Receptor Study in Urology
- Bladder Cell Glycolipid Receptor for E. coli : A study on rat bladder epithelial cells identified glycolipids as receptors for mannose-sensitive adherence of Escherichia coli strains. Colominic acid was found to significantly increase adherence, suggesting its role in promoting bacterial adherence in urinary tract infections (Davis, Avots-Avotins, & Fader, 1981).
Biochemical Research
- Sialic Acid Detection in Bacteria : Colominic acid, composed of N-acetylneuraminic acid, has been used to detect sialic acid in various Escherichia coli strains and other bacterial species. This discovery expanded the understanding of sialic acid substances beyond mammalian sources (Barry, 1959).
- Biosynthesis and Enzyme Study : Research on colominic acid has contributed to understanding its biosynthesis in E. coli K1, particularly the role of N-acetyl-D-neuraminic acid lyase in synthesizing sialic acid for colominic acid biosynthesis (Ferrero et al., 1996).
Vascular Research
- Effects on Endothelial Cells : A study on bovine aortic endothelial cells found that colominic acid inhibits cell proliferation at low densities and induces nonspecific cytotoxicity at high densities. This dual effect has implications for vascular health and disease research (Yamamoto et al., 2006).
Microbiological Research
- Association with Bacterial Serotypes : Colominic acid has been linked to specific serotypes of E. coli, indicating its production in strains with the K1 serotype. This association aids in identifying and characterizing bacterial strains (Barry, Abbott, & Tsai, 1962).
Polymer Research
- Synthesis and Polymerization Studies : Studies on colominic acid have explored its enzymatic synthesis, examining the sialyltransferase that transfers N-acetylneuraminic acid from cytidine 5'-monophospho-N-acetylneuraminic acid to colominic acid (Kundig, Aminoff, & Roseman, 1966).
Mechanism of Action
Target of Action
The primary target of Colominic acid sodium salt from Escherichia coli is the protein polysialylation processes . It acts as a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase .
Mode of Action
This compound interacts with its target by serving as a substrate for the enzyme CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . This interaction results in the modulation of protein polysialylation processes .
Biochemical Pathways
The biochemical pathway affected by this compound is the polysialylation process
Action Environment
The action of this compound is influenced by environmental factors such as pH and aeration ratio . The optimal pH range for its production is maintained by buffering the medium with 80 mM KH2PO4/Na2HPO4 and the best aeration ratio is 4:1 (volume flask:volume medium) .
Biochemical Analysis
Biochemical Properties
Colominic acid sodium salt from Escherichia coli plays a crucial role in protein polysialylation processes . It acts as a substrate for CMP-NeuAc: (N-acetylneuraminic acid sodium salt) sialyltransferase . This enzyme catalyzes the transfer of sialic acid residues to nascent oligosaccharide chains, a critical step in the biosynthesis of sialoglycoconjugates .
Cellular Effects
The effects of this compound on cells are primarily related to its role in polysialylation. Polysialylation is a post-translational modification that modulates cell-cell interactions, cell adhesion, and migration . Therefore, this compound can influence these cellular processes through its involvement in polysialylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with sialyltransferase . By serving as a substrate for this enzyme, it facilitates the addition of sialic acid residues to oligosaccharide chains . This process can influence the function of glycoproteins and glycolipids, affecting various cellular processes .
Temporal Effects in Laboratory Settings
Given its role in polysialylation, it is likely that its effects on cellular function would be observed over time as polysialylated proteins and lipids exert their functions .
Metabolic Pathways
This compound is involved in the metabolic pathway of polysialylation . This pathway involves the transfer of sialic acid residues to oligosaccharide chains, a process catalyzed by the enzyme sialyltransferase .
Transport and Distribution
Given its role in polysialylation, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the sites of polysialylation within the cell .
Properties
InChI |
InChI=1S/C11H20NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h3,7-11,13-14,16-17H,2,4-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYNPWIUCZLARC-XAIQJKFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NNa3O7+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724569 | |
Record name | PUBCHEM_57369830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70431-34-4 | |
Record name | PUBCHEM_57369830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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